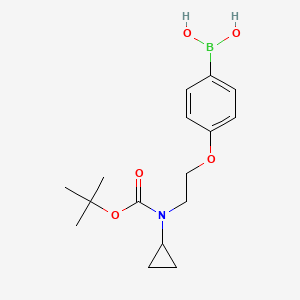
(4-(2-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethoxy)phenyl)boronic acid
Vue d'ensemble
Description
The compound (4-(2-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethoxy)phenyl)boronic acid is a versatile chemical compound with potential applications in scientific research. It belongs to the class of organic compounds known as gamma amino acids and derivatives, which are amino acids having a (-NH2) group attached to the gamma carbon atom . It offers a unique combination of properties that make it useful in various fields, including organic synthesis, drug development, and catalysis.
Synthesis Analysis
The compound can be synthesized using Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process involves the use of a variety of organoboron reagents, which have been developed with properties tailored for application under specific Suzuki–Miyaura coupling conditions .Chemical Reactions Analysis
Boronic acids, such as(4-(2-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethoxy)phenyl)boronic acid, have the ability to reversibly bind diol functional groups . This property has been utilized for the fluorescent detection of saccharides . Furthermore, it can be an effective catalyst for the amidation and esterification of carboxylic acids .
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Synthesis of Amino Acid Derivatives
The tert-butoxycarbonyl (Boc) group plays a crucial role in the synthesis of protected amino acids, essential for peptide synthesis. Boc protecting groups are used due to their stability towards racemization and ease of removal under mild acidic conditions (Heydari et al., 2007), (Baburaj & Thambidurai, 2012).
Peptide Synthesis
Boc groups are instrumental in the synthesis of peptides, including the preparation of N-Boc-protected amino acids for use in solid-phase peptide synthesis. The method is suitable for large-scale preparations, demonstrating the Boc group's importance in synthesizing peptides and modified amino acids (Vorbrüggen, 2008).
Chemical Methodology Development
Catalysis and Green Chemistry
Research on Boc-protected amino acid derivatives has contributed to the development of environmentally friendly catalytic processes. These processes aim to reduce reaction times and avoid the formation of undesirable side products, making the synthesis of Boc-protected amino acids more efficient and sustainable (Heydari et al., 2007).
Advanced Synthesis Techniques
The versatility of Boc-protected amino acids allows for their use in complex organic synthesis processes, including the stereospecific synthesis of chiral alkinylogous amino acids. This demonstrates the Boc group's utility in synthesizing structurally complex and stereochemically defined compounds (Reetz, Strack, Kanand, & Goddard, 1996).
Material Science
- Polymer Science Applications: Boc-protected amino acids are used in the study of diffusion processes in polymer supports for solid-phase peptide synthesis. Understanding the diffusion of Boc-protected amino acids in different polymer matrices is crucial for optimizing peptide synthesis efficiency and scalability (Yamane et al., 2003).
Safety And Hazards
The compound should be handled with care. It is recommended to keep the container tightly closed, protect it from moisture, and handle it under inert gas . It should be kept away from heat, sparks, open flames, and hot surfaces . Direct contact with the skin, eyes, and clothing should be avoided . If swallowed or inhaled, medical advice should be sought immediately .
Propriétés
IUPAC Name |
[4-[2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO5/c1-16(2,3)23-15(19)18(13-6-7-13)10-11-22-14-8-4-12(5-9-14)17(20)21/h4-5,8-9,13,20-21H,6-7,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZKZUQOUVRJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCN(C2CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethoxy)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



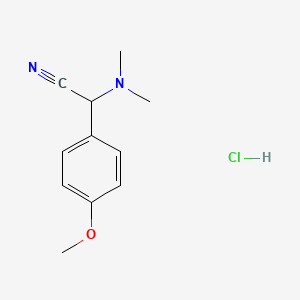
![1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458561.png)

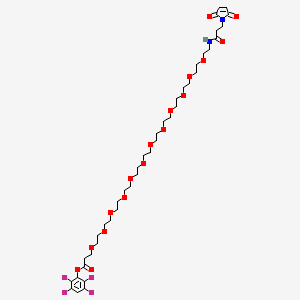
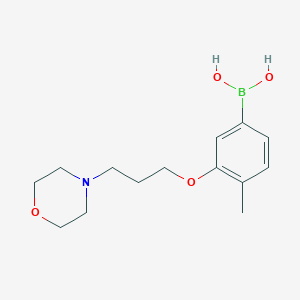
![(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride](/img/structure/B1458566.png)

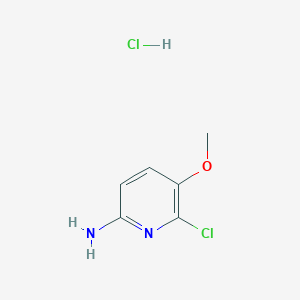
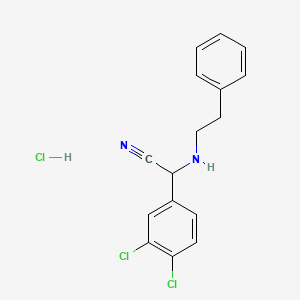
![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458572.png)
![4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1458573.png)
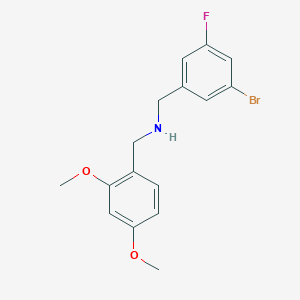

![methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate](/img/structure/B1458581.png)